N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide: is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropyl group, a methoxy group, and an o-tolyl group attached to an oxalamide backbone. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with 2-methoxy-2-(o-tolyl)ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or o-tolyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide derivatives.
Scientific Research Applications
N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects could lead to the development of new drugs or treatments.
Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and o-tolyl groups may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
- N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
- N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide
- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
Comparison: Compared to these similar compounds, N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the presence of the o-tolyl group, which can impart different chemical and biological properties. The specific arrangement of functional groups in this compound may result in distinct reactivity and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-4-6-12(10)13(20-2)9-16-14(18)15(19)17-11-7-8-11/h3-6,11,13H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGIFIFXOBUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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